2-Methyl-6-(oxolan-2-yl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(oxolan-2-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methyl group at position 2, an oxolan-2-yl group at position 6, and an amine group at position 4. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(oxolan-2-yl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-4-chloropyrimidine with oxolan-2-ylamine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(oxolan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-6-(oxolan-2-yl)pyrimidin-4-amine has various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: The compound is utilized in the development of insecticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(oxolan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or DNA polymerases, leading to the disruption of cellular processes in cancer cells or viruses . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-aminopyrimidine: Lacks the oxolan-2-yl group, making it less versatile in terms of chemical reactivity.
6-(Oxolan-2-yl)pyrimidin-4-amine: Lacks the methyl group at position 2, which may affect its biological activity.
2-Methyl-6-(oxolan-2-yl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.
Uniqueness
2-Methyl-6-(oxolan-2-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-6-(oxolan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H13N3O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h5,8H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
VHKOVWDWFPPRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2CCCO2 |
Origin of Product |
United States |
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